3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Description
3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[45]decane-2,4-dione is a complex organic compound that features a quinoline moiety and a spirocyclic structure
Properties
IUPAC Name |
3-[(2-methylquinolin-4-yl)methyl]-8,8-dioxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-10-13(14-4-2-3-5-15(14)19-12)11-21-16(22)18(20-17(21)23)6-8-26(24,25)9-7-18/h2-5,10H,6-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWUBQWQWDFUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN3C(=O)C4(CCS(=O)(=O)CC4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach includes the reaction of quinoline derivatives with appropriate spirocyclic precursors under controlled conditions. For instance, the reaction of 2-methylquinoline with a spirocyclic intermediate in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially or fully reduced quinoline derivatives .
Scientific Research Applications
3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 4-hydroxyquinoline share structural similarities with 3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione.
Spirocyclic Compounds: Molecules such as spirooxindoles and spirocyclic lactams also exhibit similar spirocyclic frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline moiety with a spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
